

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan overview

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Compound Focus: MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Cat. No.: S12863348

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Chemical and Biological Profile

The table below summarizes the core technical data for this compound:

Property	Description
CAS Number	2414254-51-4 [1] [2] [3]
Synonyms	SHR-A1811 Drug-linker [1] [4] [5]
Molecular Formula	C ₅₅ H ₆₀ FN ₉ O ₁₃ [1] [6] [2]
Molecular Weight	1074.12 g/mol [1] [6] [2]
Related ADC	SHR-A1811 [1] [4]
Active Payload	Exatecan [1] [2] [5]
Primary Mechanism	DNA Topoisomerase I inhibitor [1] [6] [2]
Exatecan IC ₅₀	2.2 μM [1] [6] [2]
Purity	≥97.37% [1] [4]

Experimental Protocols

Based on the supplier data, here are detailed methodologies for handling the compound in a research setting.

In Vitro Solubility and Stock Solution Preparation

A common first step is preparing a concentrated stock solution in DMSO [1] [6].

- **Recommended Solvent:** Dimethyl Sulfoxide (DMSO) [1].
- **Stock Concentration:** 100 mg/mL (93.10 mM) [1].
- **Key Consideration:** DMSO is hygroscopic. Use newly opened, dry DMSO to prevent water absorption, which can affect solubility and compound stability [1].
- **Preparation:** Weigh the desired amount of the compound and dissolve it in the calculated volume of DMSO. This may require brief sonication to aid dissolution [1].

This stock solution can be aliquoted and stored at -20°C or -80°C for future use.

In Vivo Dosing Formulation Protocols

For animal studies, the DMSO stock solution must be further diluted into a physiologically tolerable formulation. The search results suggest several proven protocols [1] [6]:

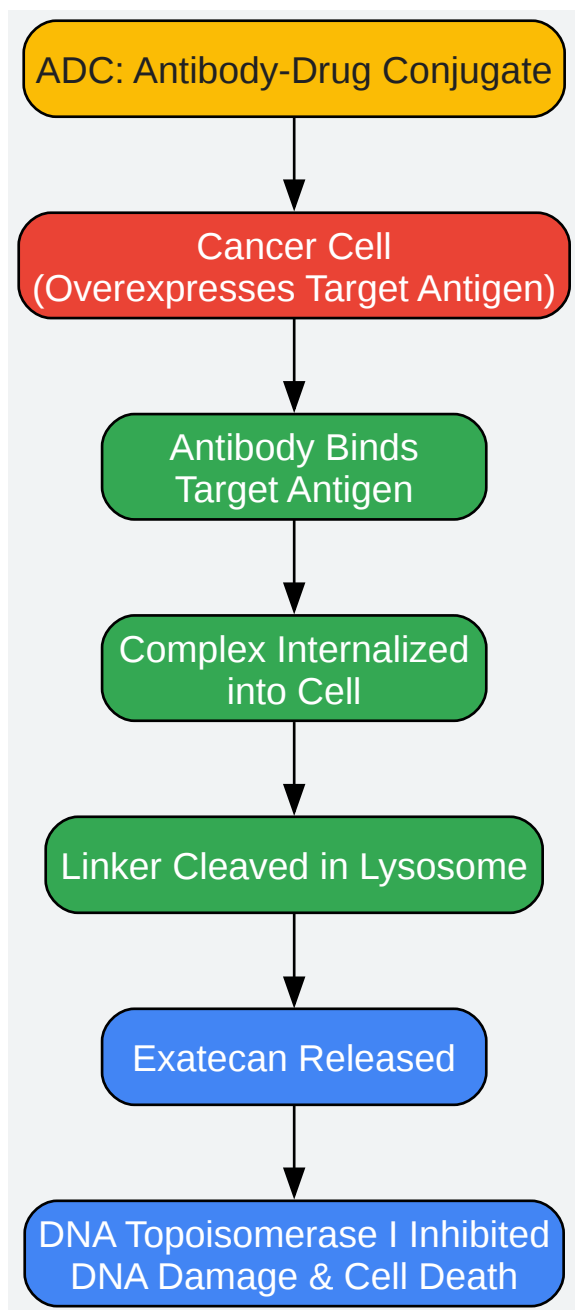
- **Protocol 1 (for IV/IP/IM/SC injection)**
 - **Formulation:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [1] [6].
 - **Step-by-Step:**
 - Add 100 µL of DMSO stock solution (e.g., 25 mg/mL) to a vial.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween 80 and mix again.
 - Finally, add 450 µL of saline (0.9% sodium chloride in ddH₂O) to reach the final volume and mix well [1].
 - **Final Solution:** This yields a clear solution suitable for injection, with a final concentration of, for example, 2.5 mg/mL [1].
- **Protocol 2 (for oral gavage)**
 - **Formulation:** Suspension in 0.5% Carboxymethylcellulose Sodium (CMC Na) [6].

- **Step-by-Step:**

- Prepare the 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of pure water to create a clear, viscous solution.
- Add the weighed amount of the compound (e.g., 250 mg) to 100 mL of the 0.5% CMC Na solution.
- Mix vigorously to create a uniform suspension (e.g., 2.5 mg/mL) [6].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the core mechanism of an ADC using this compound and a general workflow for its in vitro and in vivo evaluation.



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ADC mechanism of action and pathway to cell death.

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References

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